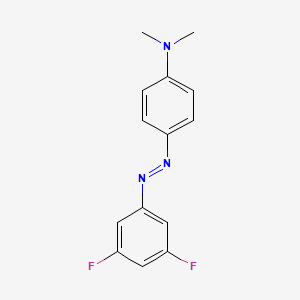

p-((3,5-Difluorophenyl)azo)-N,N-dimethylaniline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

p-((3,5-Difluorophenyl)azo)-N,N-dimethylaniline: is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly in the production of dyes and pigments. The compound features a 3,5-difluorophenyl group attached to the azo linkage, which is further connected to an N,N-dimethylaniline moiety. This unique structure imparts specific chemical and physical properties to the compound, making it valuable for various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of p-((3,5-Difluorophenyl)azo)-N,N-dimethylaniline typically involves the diazotization of 3,5-difluoroaniline followed by azo coupling with N,N-dimethylaniline. The process can be summarized as follows:

Diazotization: 3,5-difluoroaniline is treated with sodium nitrite (NaNO2) and hydrochloric acid (HCl) at low temperatures (0-5°C) to form the diazonium salt.

Azo Coupling: The diazonium salt is then reacted with N,N-dimethylaniline in an alkaline medium (e.g., sodium hydroxide, NaOH) to form the desired azo compound.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves precise control of reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions: p-((3,5-Difluorophenyl)azo)-N,N-dimethylaniline undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding quinones.

Reduction: Reduction of the azo group can be achieved using reducing agents like sodium dithionite (Na2S2O4) or zinc dust in acidic conditions, resulting in the formation of the corresponding amines.

Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reagents and conditions used.

Common Reagents and Conditions:

Oxidation: KMnO4, CrO3, acidic or basic medium.

Reduction: Na2S2O4, zinc dust, acidic medium.

Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, halogens (Cl2, Br2) for halogenation.

Major Products:

Oxidation: Quinones.

Reduction: Amines.

Substitution: Nitro, sulfo, or halogenated derivatives.

Scientific Research Applications

Chemistry: p-((3,5-Difluorophenyl)azo)-N,N-dimethylaniline is used as a precursor in the synthesis of various organic compounds. Its unique structure makes it a valuable intermediate in the production of complex molecules.

Biology: In biological research, the compound is used as a probe to study enzyme activities and protein interactions. Its ability to undergo specific chemical reactions allows researchers to investigate biological pathways and mechanisms.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its structural features can be modified to create derivatives with enhanced biological activities.

Industry: In the industrial sector, this compound is used in the production of dyes and pigments. Its vibrant color and stability make it suitable for use in textiles, plastics, and coatings.

Mechanism of Action

The mechanism of action of p-((3,5-Difluorophenyl)azo)-N,N-dimethylaniline involves its interaction with specific molecular targets. The azo group (N=N) can undergo reduction to form amines, which can then interact with various biological molecules. The compound’s fluorinated aromatic rings can participate in π-π interactions and hydrogen bonding, influencing its binding affinity and specificity.

Molecular Targets and Pathways:

Enzymes: The compound can inhibit or activate enzymes by binding to their active sites.

Proteins: It can interact with proteins, affecting their structure and function.

Cellular Pathways: The compound can modulate cellular pathways by influencing signal transduction and gene expression.

Comparison with Similar Compounds

- p-((3,5-Dichlorophenyl)azo)-N,N-dimethylaniline

- p-((3,5-Dibromophenyl)azo)-N,N-dimethylaniline

- p-((3,5-Dimethylphenyl)azo)-N,N-dimethylaniline

Comparison:

- p-((3,5-Difluorophenyl)azo)-N,N-dimethylaniline is unique due to the presence of fluorine atoms, which impart distinct electronic and steric properties. Fluorine atoms increase the compound’s stability and lipophilicity, enhancing its performance in various applications.

- p-((3,5-Dichlorophenyl)azo)-N,N-dimethylaniline and p-((3,5-Dibromophenyl)azo)-N,N-dimethylaniline have similar structures but differ in their halogen substituents. Chlorine and bromine atoms have different electronic effects compared to fluorine, affecting the compound’s reactivity and interactions.

- p-((3,5-Dimethylphenyl)azo)-N,N-dimethylaniline features methyl groups instead of halogens, resulting in different steric and electronic properties. Methyl groups are less electronegative than halogens, influencing the compound’s chemical behavior.

Biological Activity

p-((3,5-Difluorophenyl)azo)-N,N-dimethylaniline is an azo compound characterized by a nitrogen-nitrogen double bond and is notable for its vibrant coloration properties. Its unique structure, featuring two fluorine atoms on the phenyl ring, enhances its chemical stability and reactivity. This compound has garnered interest for its potential applications in various biochemical fields, particularly due to its ability to participate in redox reactions that can affect biological molecules.

The chemical formula of this compound is C₁₂H₁₂F₂N₄. The presence of fluorine atoms increases the reactivity of the compound in nucleophilic substitution reactions and provides greater resistance to oxidative conditions. This makes it a versatile intermediate in organic synthesis and a candidate for further biological studies .

The biological activity of this compound is primarily attributed to its azo group, which allows it to form reactive intermediates capable of interacting with various biological molecules. These interactions can potentially influence biochemical pathways, making the compound a subject of interest for studies related to enzyme mechanisms and cellular processes .

Case Studies

- Enzyme Inhibition : Research has indicated that azo compounds similar to this compound exhibit significant inhibitory activity against enzymes such as tyrosinase. A study found that synthesized azo derivatives demonstrated IC50 values ranging from 1.71 µM to 4.39 µM, comparable to standard inhibitors like kojic acid . This suggests potential applications in skin whitening agents and other dermatological products.

- Anticancer Properties : Azo compounds have been explored in cancer therapy due to their ability to release active agents under specific conditions (e.g., hypoxia). For example, azobenzene scaffolds have been integrated into drug delivery systems that target tumors selectively. These systems showed significant tumor growth reduction in vivo, indicating the potential of azo compounds as therapeutic agents .

- Toxicity and Safety : While exploring the biological effects of this compound, it is crucial to consider its safety profile. Preliminary studies suggest that while some azo compounds exhibit cytotoxicity, this compound may have a favorable toxicity profile compared to other compounds within its class .

Data Table: Biological Activity Overview

Properties

CAS No. |

350-87-8 |

|---|---|

Molecular Formula |

C14H13F2N3 |

Molecular Weight |

261.27 g/mol |

IUPAC Name |

4-[(3,5-difluorophenyl)diazenyl]-N,N-dimethylaniline |

InChI |

InChI=1S/C14H13F2N3/c1-19(2)14-5-3-12(4-6-14)17-18-13-8-10(15)7-11(16)9-13/h3-9H,1-2H3 |

InChI Key |

CJBNNIWJXFBNMZ-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)N=NC2=CC(=CC(=C2)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.